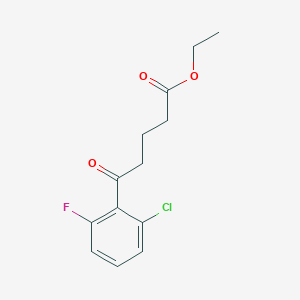

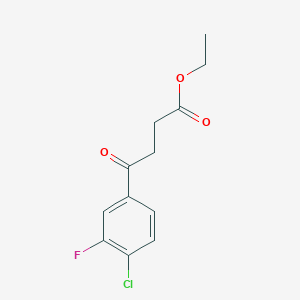

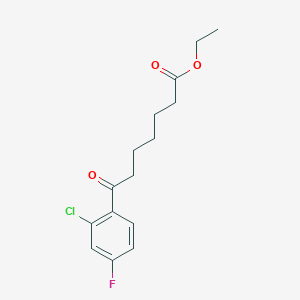

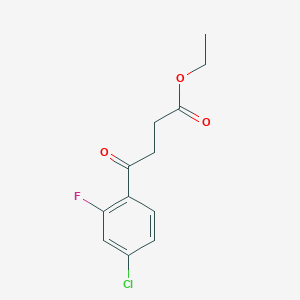

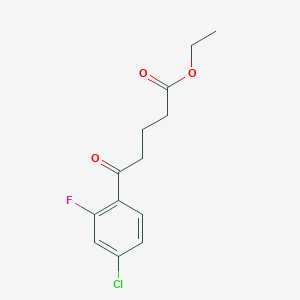

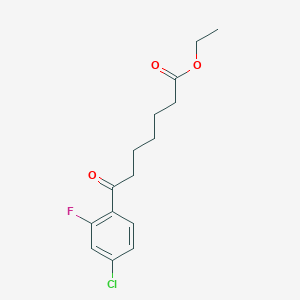

Ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate

Vue d'ensemble

Description

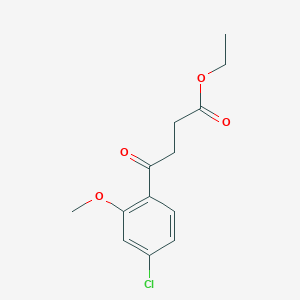

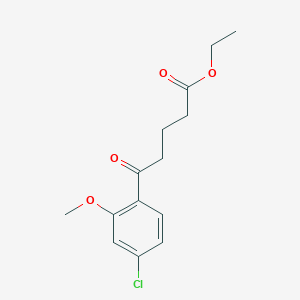

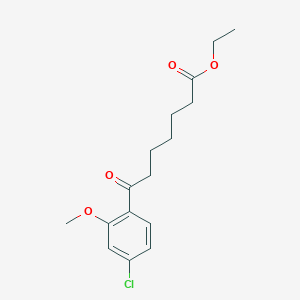

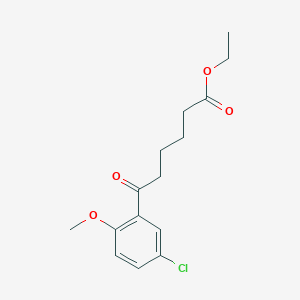

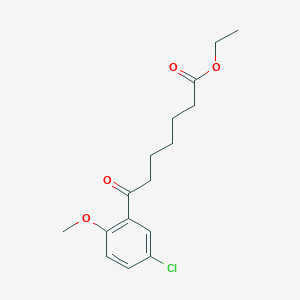

Ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate is a chemical compound that contains a fluorine and a chlorine atom. It also has an ester group (ethoxycarbonyl) and a ketone group. The presence of these functional groups suggests that it could be involved in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 4-chloro-3-fluorophenyl group attached to the 4-oxobutanoate moiety. The fluorine and chlorine atoms could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis

The presence of the ester and ketone groups in this compound suggests that it could undergo a variety of chemical reactions, including nucleophilic addition or substitution, reduction, and condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and the presence of the fluorine and chlorine atoms. For example, it might have different solubility, boiling point, and melting point compared to compounds without these halogens .Applications De Recherche Scientifique

Biocatalytic Transformations

Biocatalysis for Derivative Production : Ethyl 4-chloro-3-oxobutanoate is converted to ethyl (S)-4-chloro-3-hydroxybutanoate through biocatalysis using Escherichia coli, which co-expresses a carbonyl reductase gene and a glucose dehydrogenase gene (Ye et al., 2010).

Efficient Reduction by Candida magnoliae : Whole cells of Candida magnoliae have been used for the asymmetric biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate from ethyl 4-chloro-3-oxobutanoate, demonstrating high yield and enantiometric excess (Xu et al., 2006).

Optically Pure Derivative Synthesis : Escherichia coli cells have been utilized for the synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate, showcasing the potential of microbial systems in producing high-purity chemical derivatives (Kizaki et al., 2001).

Advances in Biocatalysis

Novel Carbonyl Reductases for Industrial Production : Discoveries of novel carbonyl reductases have implications for the industrial production of ethyl (S)-4-chloro-3-hydroxybutanoate, a key intermediate in chiral drug synthesis (Ye, Ouyang, & Ying, 2011).

Multi-Component Reaction Efficiency : The synthesis of 4H-isoxazol-5-ones in aqueous medium has been catalyzed using a multi-component reaction involving ethyl 4-chloro-3-oxobutanoate, highlighting the versatility and efficiency of this approach in organic synthesis (Kiyani & Ghorbani, 2015).

Ionic Liquid Biphasic System Application : The use of an aqueous/ionic liquid biphasic system with Aureobasidium pullulans for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate enhances productivity and optical purity of the resulting compound (Zhang et al., 2008).

Synthesis and Applications in Drug Development

Antimicrobial and Antioxidant Properties : Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate and similar compounds synthesized from ethyl 4-chloro-3-oxobutanoate have been studied for their antimicrobial and antioxidant activities, indicating potential applications in pharmaceuticals (Kumar et al., 2016).

Building Blocks for Chiral Drugs : Ethyl (S)-4-chloro-3-hydroxy butanoate, derived from ethyl 4-chloro-3-oxobutanoate, serves as a building block in the synthesis of drugs for hypercholesterolemia, showcasing its importance in the pharmaceutical industry (Jung et al., 2010).

Enhanced Biocatalytic Efficiency : Strategies involving l-glutamine, d-xylose, and β-cyclodextrin in n-butyl acetate-water media have improved the biosynthesis of ethyl (R)-4-chloro-3-hydroxybutanoate, demonstrating advancements in biocatalytic efficiency (He et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO3/c1-2-17-12(16)6-5-11(15)8-3-4-9(13)10(14)7-8/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHKBROFDSMJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645858 | |

| Record name | Ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate | |

CAS RN |

473693-78-6 | |

| Record name | Ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

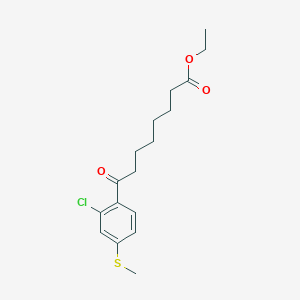

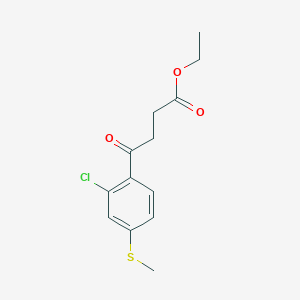

![Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate](/img/structure/B1326048.png)